molecular formula C26H23FN4O3 B11102805 Benzyl N-[2-{2-[(E)-1-(4-fluorophenyl)methylidene]hydrazino}-1-(1H-indol-3-ylmethyl)-2-oxoethyl]carbamate

Benzyl N-[2-{2-[(E)-1-(4-fluorophenyl)methylidene]hydrazino}-1-(1H-indol-3-ylmethyl)-2-oxoethyl]carbamate

Cat. No.: B11102805
M. Wt: 458.5 g/mol
InChI Key: VFJJYMSCNQYMIU-WKULSOCRSA-N
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Description

Benzyl N-[2-{2-[(E)-1-(4-fluorophenyl)methylidene]hydrazino}-1-(1H-indol-3-ylmethyl)-2-oxoethyl]carbamate: is a complex organic compound featuring a benzyl group, an indole moiety, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl N-[2-{2-[(E)-1-(4-fluorophenyl)methylidene]hydrazino}-1-(1H-indol-3-ylmethyl)-2-oxoethyl]carbamate typically involves multiple steps:

    Formation of the Indole Derivative: The indole moiety can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a condensation reaction with a suitable aldehyde, forming the (E)-1-(4-fluorophenyl)methylidene intermediate.

    Hydrazine Addition: The intermediate is then reacted with hydrazine to form the hydrazino derivative.

    Carbamate Formation: Finally, the benzyl carbamate is formed by reacting the hydrazino derivative with benzyl chloroformate under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can target the hydrazino group, converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products

    Oxidation: Oxidized indole derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzyl and fluorophenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.

Biology

Biologically, the compound’s indole moiety is of particular interest due to its presence in many bioactive molecules. It can be used in the design of new drugs targeting specific enzymes or receptors.

Medicine

In medicine, the compound’s potential therapeutic properties are explored. The fluorophenyl group is known to enhance the biological activity of many drugs, making this compound a candidate for drug development.

Industry

Industrially, the compound can be used in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of Benzyl N-[2-{2-[(E)-1-(4-fluorophenyl)methylidene]hydrazino}-1-(1H-indol-3-ylmethyl)-2-oxoethyl]carbamate involves its interaction with specific molecular targets. The indole moiety can bind to various receptors, while the fluorophenyl group can enhance binding affinity and specificity. The hydrazino group may participate in redox reactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with a similar indole structure.

    Fluorophenyl derivatives: Compounds like fluoxetine (an antidepressant) that contain the fluorophenyl group.

    Hydrazino derivatives: Compounds used in cancer treatment, such as hydrazine sulfate.

Uniqueness

What sets Benzyl N-[2-{2-[(E)-1-(4-fluorophenyl)methylidene]hydrazino}-1-(1H-indol-3-ylmethyl)-2-oxoethyl]carbamate apart is its combination of these functional groups, which confer unique chemical reactivity and potential biological activity. This makes it a versatile compound for research and development in various scientific fields.

Properties

Molecular Formula

C26H23FN4O3

Molecular Weight

458.5 g/mol

IUPAC Name

benzyl N-[1-[(2E)-2-[(4-fluorophenyl)methylidene]hydrazinyl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate

InChI

InChI=1S/C26H23FN4O3/c27-21-12-10-18(11-13-21)15-29-31-25(32)24(14-20-16-28-23-9-5-4-8-22(20)23)30-26(33)34-17-19-6-2-1-3-7-19/h1-13,15-16,24,28H,14,17H2,(H,30,33)(H,31,32)/b29-15+

InChI Key

VFJJYMSCNQYMIU-WKULSOCRSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)N/N=C/C4=CC=C(C=C4)F

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NN=CC4=CC=C(C=C4)F

Origin of Product

United States

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